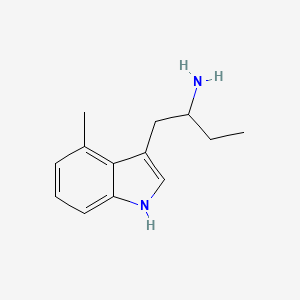

1-(4-methyl-1H-indol-3-yl)butan-2-amine

Vue d'ensemble

Description

La 4-méthyl-α-éthyltryptamine, également connue sous le nom de 4-méthyl-α-éthyltryptamine, est un composé synthétique appartenant à la classe des tryptamines. Il s'agit d'un médicament stimulant, psychédélique et entactogène putatif. Ce composé est structurellement lié à d'autres tryptamines et est souvent vendu en ligne sous le nom de « produit chimique de recherche » . Ses effets potentiels sur le système nerveux central et ses interactions avec divers systèmes de neurotransmetteurs ont été étudiés.

Applications De Recherche Scientifique

4-Methyl-alpha

Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

Biology: Research has focused on its interactions with neurotransmitter systems, particularly serotonin receptors.

Medicine: Although not approved for medical use, it has been investigated for its potential therapeutic effects in treating psychiatric disorders.

Industry: Its use in industry is limited due to its classification as a research chemical.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biologically vital properties . These interactions can lead to changes in cell biology, contributing to the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities, among others .

Result of Action

Indole derivatives have been reported to show various biologically vital properties, suggesting that they may have significant molecular and cellular effects .

Orientations Futures

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, there is an immeasurable potential to be explored for newer therapeutic possibilities.

Analyse Biochimique

Biochemical Properties

1-(4-Methyl-1H-indol-3-yl)butan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood, cognition, and perception .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular signaling cascades. This activation can result in altered gene expression and modulation of cellular metabolism. The compound has been shown to affect the release of neurotransmitters, thereby influencing synaptic transmission and neuronal communication. Additionally, this compound can impact the function of immune cells, potentially modulating immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent intracellular signaling. This binding triggers a cascade of events, including the activation of second messenger systems such as phospholipase C and the release of intracellular calcium ions. These signaling events ultimately result in changes in gene expression and modulation of cellular functions. Additionally, this compound inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of serotonin, dopamine, and norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and mood, while higher doses can lead to adverse effects such as anxiety, agitation, and hallucinations. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Toxicity studies have indicated that extremely high doses of this compound can result in neurotoxicity and damage to specific brain regions .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by the liver, where it undergoes oxidative deamination by monoamine oxidase to form corresponding metabolites. These metabolites are further processed by other enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites that are eventually excreted from the body. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported by serotonin transporters and other membrane-bound proteins. The distribution of the compound within tissues is influenced by its affinity for specific receptors and binding proteins, leading to its accumulation in certain regions of the brain and other tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific compartments within cells, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall activity within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-méthyl-α-éthyltryptamine implique généralement l'alkylation de dérivés de la tryptamine. Une méthode courante consiste à faire réagir du 4-méthylindole avec de l'éthylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur et sous une atmosphère inerte pour éviter l'oxydation .

Méthodes de production industrielle

Les méthodes de production industrielle de la 4-méthyl-α-éthyltryptamine ne sont pas bien documentées en raison de son statut de drogue de synthèse et de produit chimique de recherche. les principes généraux de la synthèse à grande échelle impliqueraient l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant la production de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

La 4-méthyl-α-éthyltryptamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle indole.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le cycle indole, conduisant à la formation de différents analogues.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des agents halogénants et des nucléophiles dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de tryptamines substituées .

4. Applications de recherche scientifique

4-méthyl-alpha

Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés de la tryptamine et de leurs propriétés chimiques.

Biologie : La recherche s'est concentrée sur ses interactions avec les systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine.

Médecine : Bien qu'il ne soit pas approuvé pour un usage médical, il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des troubles psychiatriques.

Industrie : Son utilisation dans l'industrie est limitée en raison de sa classification comme produit chimique de recherche.

5. Mécanisme d'action

Le mécanisme d'action de la 4-méthyl-α-éthyltryptamine implique son interaction avec divers systèmes de neurotransmetteurs. Il agit comme un agoniste du récepteur de la sérotonine, en particulier au niveau du récepteur 5-HT2A, qui est associé à ses effets psychédéliques. De plus, il peut influencer la libération d'autres neurotransmetteurs tels que la dopamine et la noradrénaline .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-méthyl-α-méthyltryptamine (4-Me-αMT)

- 5-fluoro-α-éthyltryptamine (5-F-αET)

- 7-chloro-α-méthyltryptamine (7-Cl-αMT)

- 7-méthyl-α-éthyltryptamine (7-Me-αET)

Unicité

La 4-méthyl-α-éthyltryptamine est unique en raison de son motif de substitution spécifique sur le cycle indole, qui influence ses propriétés pharmacologiques. Comparé à d'autres tryptamines, il présente un profil d'activité distinct au niveau des récepteurs de la sérotonine, ce qui contribue à ses effets uniques sur le système nerveux central .

Propriétés

IUPAC Name |

1-(4-methyl-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-12-6-4-5-9(2)13(10)12/h4-6,8,11,15H,3,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCIOVNXOVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC(=C21)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726715 | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-30-7 | |

| Record name | α-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-alpha-ethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028289307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ethyl-4-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBF4N6JJ4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)